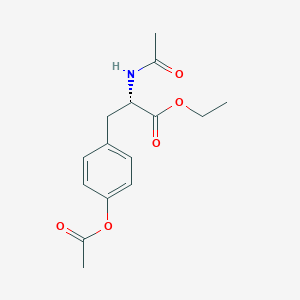
N,O-Diacetyl-L-tyrosine ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,O-Diacetyl-L-tyrosine ethyl ester is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the acetylation of both the amino and hydroxyl groups of L-tyrosine, followed by esterification with ethanol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Diacetyl-L-tyrosine ethyl ester typically involves the following steps:
Acetylation: L-tyrosine is first acetylated using acetic anhydride in the presence of a base such as pyridine. This reaction results in the formation of N,O-diacetyl-L-tyrosine.
Esterification: The N,O-diacetyl-L-tyrosine is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
N,O-Diacetyl-L-tyrosine ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N,O-diacetyl-L-tyrosine and ethanol.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Substitution: The acetyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Hydrolysis: N,O-diacetyl-L-tyrosine and ethanol.
Oxidation: Quinone derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
科学的研究の応用
N,O-Diacetyl-L-tyrosine ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential prodrug for L-tyrosine.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to cross cell membranes more easily than L-tyrosine.
作用機序
The mechanism of action of N,O-Diacetyl-L-tyrosine ethyl ester involves its hydrolysis to release L-tyrosine, which can then participate in various metabolic pathways. The acetylation and esterification enhance its lipophilicity, allowing it to cross cell membranes more efficiently. Once inside the cell, it is hydrolyzed by esterases to release the active L-tyrosine, which can then exert its biological effects .
類似化合物との比較
Similar Compounds
N-Acetyl-L-tyrosine ethyl ester: Similar in structure but only acetylated at the amino group.
L-Tyrosine ethyl ester: Only esterified with ethanol, without acetylation.
N,O-Diacetyl-L-tyrosine: Acetylated but not esterified
Uniqueness
N,O-Diacetyl-L-tyrosine ethyl ester is unique due to its dual acetylation and esterification, which enhances its lipophilicity and stability compared to other derivatives. This makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
14321-12-1 |
|---|---|
分子式 |
C15H19NO5 |
分子量 |
293.31 g/mol |
IUPAC名 |
ethyl (2S)-2-acetamido-3-(4-acetyloxyphenyl)propanoate |
InChI |
InChI=1S/C15H19NO5/c1-4-20-15(19)14(16-10(2)17)9-12-5-7-13(8-6-12)21-11(3)18/h5-8,14H,4,9H2,1-3H3,(H,16,17)/t14-/m0/s1 |
InChIキー |
WLMFMRPUVBCJKR-AWEZNQCLSA-N |
異性体SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)OC(=O)C)NC(=O)C |
正規SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


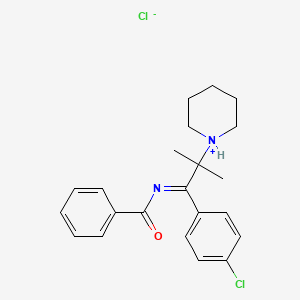
![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
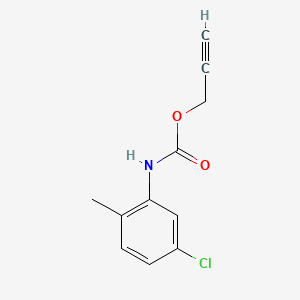
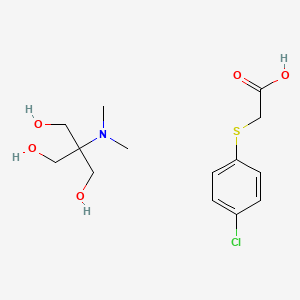
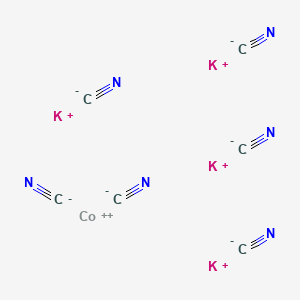
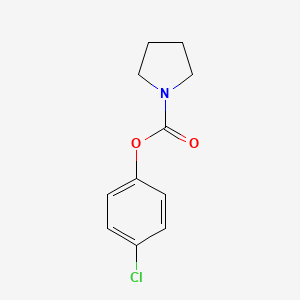
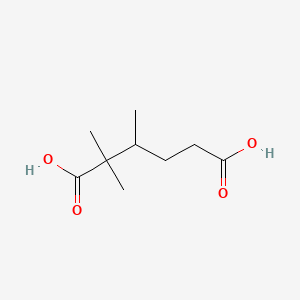
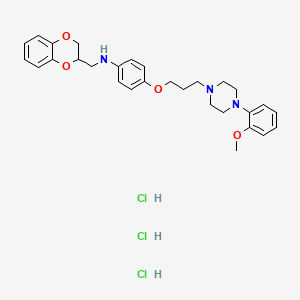
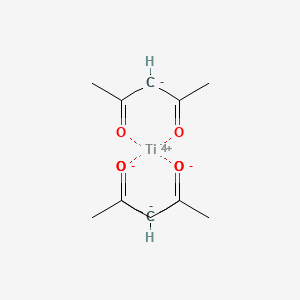
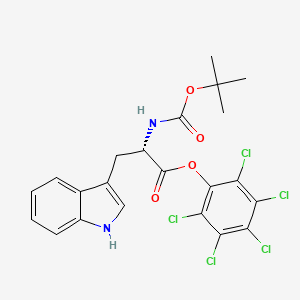
![11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one](/img/structure/B13735859.png)
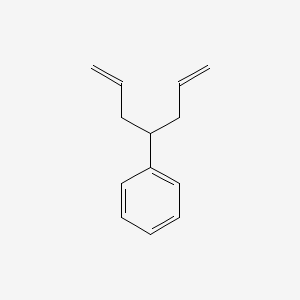
![Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13735868.png)

